4-(Z-Amino)-1-butanol
Overview
Description
4-(Z-Amino)-1-butanol is an organic compound that contains both an amino group and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Z-Amino)-1-butanol can be achieved through several methods. One common approach involves the reduction of 4-(Z-Nitro)-1-butanol. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 4-hydroxybutanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-(Z-Nitro)-1-butanol. This process is typically carried out in a high-pressure reactor with a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Z-Amino)-1-butanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(Z-Amino)butanal.
Reduction: The amino group can be reduced to form 4-(Z-Amino)butane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products
Oxidation: 4-(Z-Amino)butanal
Reduction: 4-(Z-Amino)butane
Substitution: 4-(Z-Halogenated)butanol derivatives
Scientific Research Applications
4-(Z-Amino)-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bifunctional nature allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active compounds. It can be incorporated into peptides and proteins, providing a means to study their structure and function.
Medicine: The compound is investigated for its potential therapeutic applications. It can be used to synthesize pharmaceutical agents that target specific biological pathways.
Industry: In industrial applications, this compound is used in the production of polymers and other materials. Its functional groups allow it to act as a cross-linking agent, enhancing the properties of the final product.
Mechanism of Action
The mechanism of action of 4-(Z-Amino)-1-butanol depends on its specific application. In general, the compound can interact with various molecular targets through its amino and hydroxyl groups. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired biological or chemical effects.
For example, in biological systems, this compound can form hydrogen bonds with proteins and nucleic acids, affecting their stability and activity. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the other reactants.
Comparison with Similar Compounds
4-(Z-Amino)-1-butanol can be compared with other similar compounds, such as:
4-Amino-1-butanol: This compound lacks the Z-configuration, which can affect its reactivity and interactions with other molecules.
4-(Z-Hydroxy)-1-butanol: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
4-(Z-Amino)-2-butanol:
The uniqueness of this compound lies in its specific configuration and the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
benzyl N-(4-hydroxybutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c14-9-5-4-8-13-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFLPFDVXGOHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391853 | |
Record name | Benzyl N-(4-hydroxybutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17996-13-3 | |
Record name | Phenylmethyl N-(4-hydroxybutyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17996-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl N-(4-hydroxybutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Z-Amino)-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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